molecular formula C17H19N7O3S B11374971 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide

Cat. No.: B11374971
M. Wt: 401.4 g/mol
InChI Key: WOWXHLSGHRLUPM-UHFFFAOYSA-N
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Description

N-BENZYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, triazole, and acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: This step often involves a [3+2] cycloaddition reaction between an azide and an alkyne.

    Coupling of the Benzyl Group: This can be done using a nucleophilic substitution reaction where the benzyl group is introduced.

    Final Assembly: The final step involves coupling the oxadiazole and triazole intermediates with the acetamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group.

    Reduction: Reduction reactions can occur at the oxadiazole or triazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole or triazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Antimicrobial: Potential antimicrobial properties due to the presence of oxadiazole and triazole rings.

    Anti-inflammatory: Possible anti-inflammatory effects.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Complexity : The combination of oxadiazole, triazole, and acetamide moieties in a single molecule is unique.
  • Functional Diversity : The presence of multiple functional groups allows for diverse chemical reactivity and potential applications.
  • Potential Applications : Its unique structure makes it a promising candidate for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C17H19N7O3S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide

InChI

InChI=1S/C17H19N7O3S/c1-3-24-16(14-15(19-11(2)25)23-27-22-14)20-21-17(24)28-10-13(26)18-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,18,26)(H,19,23,25)

InChI Key

WOWXHLSGHRLUPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=NON=C3NC(=O)C

Origin of Product

United States

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